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Modified fad

Alcohol oxidase Flavoenzyme kinetics Methanol affinity

Modified FAD (CAS 138663-53-3), also designated mFAD or arabinoflavin adenine dinucleotide (a-FAD), is a naturally occurring stereochemical analog of flavin adenine dinucleotide (FAD) in which the C2′ configuration of the N-10 ribityl side chain is inverted from the natural R to S, yielding an arabityl (or, as later refined, xylityl) sugar moiety instead of the canonical ribitol. It is found exclusively in alcohol oxidase (AO) of methylotrophic yeasts such as Hansenula polymorpha and Pichia methanolica, where it arises by spontaneous first-order conversion from protein-bound FAD.

Molecular Formula C27H33N9O15P2
Molecular Weight 785.5 g/mol
CAS No. 138663-53-3
Cat. No. B161874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModified fad
CAS138663-53-3
SynonymsmFAD
modified FAD
Molecular FormulaC27H33N9O15P2
Molecular Weight785.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1
InChIKeyVWWQXMAJTJZDQX-DZGRYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Modified FAD (CAS 138663-53-3) – Baseline Characterization for Procurement and Research Use


Modified FAD (CAS 138663-53-3), also designated mFAD or arabinoflavin adenine dinucleotide (a-FAD), is a naturally occurring stereochemical analog of flavin adenine dinucleotide (FAD) in which the C2′ configuration of the N-10 ribityl side chain is inverted from the natural R to S, yielding an arabityl (or, as later refined, xylityl) sugar moiety instead of the canonical ribitol [1][2]. It is found exclusively in alcohol oxidase (AO) of methylotrophic yeasts such as Hansenula polymorpha and Pichia methanolica, where it arises by spontaneous first-order conversion from protein-bound FAD [3]. The molecular formula is C₂₇H₃₃N₉O₁₅P₂ with a molecular weight of 785.55 g/mol, and the USP/WHO classification maps it to Flavin-Adenine Dinucleotide analogs and derivatives [4].

Why Natural FAD Cannot Be Substituted for Modified FAD (CAS 138663-53-3) in Research and Industrial Workflows


Although mFAD differs from canonical FAD by only a single stereocenter (C2′ epimerization), this subtle change profoundly alters enzyme kinetics, reaction coupling efficiency, and flavin mobility. Alcohol oxidase containing mFAD exhibits an approximately 10‑fold lower Kₘ for methanol relative to FAD‑containing AO, accompanied by a measurable reduction in Vₘₐₓ [1]. When reconstituted into p‑hydroxybenzoate hydroxylase, mFAD partially uncouples hydroxylation from NADPH oxidation, diverting ~70% of reducing equivalents to hydrogen peroxide rather than the physiological 3,4‑dihydroxybenzoate product [2]. These divergent catalytic outcomes are not observed with unmodified FAD, N6‑alkyl‑FAD analogs, or 2′‑deoxy‑modified flavins, which maintain full coupling and distinct kinetic signatures [3]. Consequently, any experimental system designed to probe stereochemical control of flavoenzyme function, or to replicate the native biochemistry of methylotrophic yeast alcohol oxidase, cannot substitute generic FAD for mFAD without abandoning quantitative fidelity.

Modified FAD (CAS 138663-53-3) – Head‑to‑Head Quantitative Differentiation Evidence


10‑Fold Decrease in Kₘ for Methanol in Alcohol Oxidase Compared with FAD‑Containing Enzyme

In alcohol oxidase (AO) purified from Hansenula polymorpha, the incorporation of mFAD reduced the Kₘ for methanol by approximately one order of magnitude relative to the same enzyme containing native FAD. Vₘₐₓ was also slightly decreased [1]. This demonstrates that the C2′ stereochemical inversion directly enhances substrate binding affinity at the expense of some catalytic turnover.

Alcohol oxidase Flavoenzyme kinetics Methanol affinity

Partial Uncoupling of Hydroxylation in p‑Hydroxybenzoate Hydroxylase: mFAD vs. Native FAD

Reconstitution of apo‑p‑hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens with mFAD (a‑FAD) altered the oxidative half‑reaction. Whereas native FAD‑PHBH couples NADPH oxidation quantitatively to substrate hydroxylation (1.0 mol 3,4‑dihydroxybenzoate per mol NADPH), a‑FAD‑PHBH produced only 0.3 mol 3,4‑dihydroxybenzoate and 0.7 mol H₂O₂ per mol NADPH [1]. The substrate pKₐ (7.2) and reductive half‑reaction rate (kᵣₑ > 500 s⁻¹) were unchanged [1], indicating that the uncoupling is specific to the oxidative step and driven by altered flavin dynamics.

p‑Hydroxybenzoate hydroxylase Flavin mobility Reaction coupling

NMR‑Confirmed Stereochemical Inversion at C2′ of the Ribityl Side Chain vs. FAD

¹H and ¹³C NMR analysis of mFAD (and its hydrolysis products mFMN and m‑riboflavin) demonstrated intact isoalloxazine and adenine rings but revealed a critical difference in the sugar chain: the absence of ²J coupling between H2′ and H3′ observed in native FAD. Instead, the coupling pattern of H2′ to H1a′/H1b′ was altered, consistent with inversion of absolute configuration at C2′ from R to S [1]. This directly establishes that mFAD contains an arabityl (or xylityl) sugar chain rather than the ribitol present in FAD.

NMR spectroscopy Flavin structure Stereochemistry

Spontaneous First‑Order Formation Kinetics of mFAD from Protein‑Bound FAD

The conversion of FAD to mFAD in alcohol oxidase is a spontaneous, non‑enzymatic process that follows first‑order kinetics. In purified enzyme preparations, the rate constant k was 0.78 h⁻¹. In continuous culture under steady‑state conditions, the apparent rate constant kₐₚₚ was 0.27 h⁻¹. The reaction was strongly inhibited by methanol, formaldehyde, and hydroxylamine [1]. In contrast, FAD free in solution or bound to other flavoenzymes (e.g., D‑amino acid oxidase) showed no detectable conversion under identical conditions [1].

Flavin modification Cofactor maturation First‑order kinetics

Enzyme Selectivity: mFAD Formation Is Restricted to Alcohol Oxidase

mFAD formation was detected exclusively in alcohol oxidase among the peroxisomal flavoenzymes examined. D‑amino acid oxidase from Candida boidinii, which also uses FAD as a prosthetic group, showed no formation of mFAD under any growth or purification condition tested [1]. This indicates that the protein environment of AO provides the requisite structural context for the stereochemical rearrangement.

Flavoenzyme specificity Peroxisomal enzymes Alcohol oxidase

Modified FAD (CAS 138663-53-3) – High‑Confidence Research and Industrial Application Scenarios


Probing the Stereochemical Determinants of Alcohol Oxidase Catalysis

Alcohol oxidase containing varying ratios of mFAD to FAD (from 5% to 95%) provides a natural experimental gradient for studying how ribityl‑side‑chain configuration governs methanol affinity. The ~10‑fold reduction in Kₘ conferred by mFAD [3] enables researchers to dissect substrate binding energetics and to calibrate computational models of the AO active site. This scenario is directly relevant to laboratories engineering AO variants for methanol detection, formaldehyde‑free biofuel cells, or industrial bioconversion.

Investigating Flavin Mobility and Reaction‑Coupling Mechanisms in Flavoprotein Hydroxylases

The partial uncoupling observed in mFAD‑reconstituted p‑hydroxybenzoate hydroxylase (0.3 mol hydroxylated product vs. 0.7 mol H₂O₂ per NADPH) [3] makes mFAD a uniquely informative probe for the ‘flavin‑out’ conformation hypothesis. Researchers can correlate the crystal structure (2.1 Å resolution, isoalloxazine ring in a peripheral cleft) with functional uncoupling data to test models of flavin dynamics in Class A flavoprotein hydroxylases.

Analytical Reference Standard for mFAD Quantification in Methylotrophic Yeast Metabolism Studies

The spontaneous, first‑order formation kinetics of mFAD (k = 0.78 h⁻¹ in purified AO) [3] allow it to serve as a metabolic marker of cellular redox state and culture age in methylotrophic yeasts. Authentic mFAD (CAS 138663-53-3) is required as an HPLC and NMR reference standard to accurately quantify mFAD/FAD ratios in Pichia and Hansenula strains used for recombinant protein production or single‑carbon bioprocessing [3].

Structural Biology of Cofactor‑Protein Recognition: Arabityl vs. Ribityl Specificity

The NMR‑verified C2′ epimerization [3] makes mFAD an ideal small‑molecule probe for studying how flavoenzyme active sites discriminate between ribityl and arabityl (or xylityl) sugar chains. Co‑crystallization trials, molecular dynamics simulations, and binding‑energy calculations can all leverage the known structural difference to map the stereochemical determinants of cofactor selectivity.

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